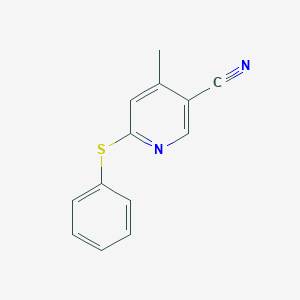

4-Methyl-6-(phenylthio)nicotinonitrile

Description

4-Methyl-6-(phenylthio)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4, a phenylthio group at position 6, and a nitrile moiety at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (nitrile) and electron-donating (phenylthio) groups, which influence its reactivity and biological interactions.

Its structural analogs, however, demonstrate significant variability in activity based on substituent patterns, as discussed below.

Properties

Molecular Formula |

C13H10N2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

4-methyl-6-phenylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2S/c1-10-7-13(15-9-11(10)8-14)16-12-5-3-2-4-6-12/h2-7,9H,1H3 |

InChI Key |

BPKXGMPMLPQVJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(phenylthio)nicotinonitrile can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .

Industrial Production Methods

Industrial production methods for 4-Methyl-6-(phenylthio)nicotinonitrile are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(phenylthio)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(phenylthio)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(phenylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Thiolate Salts (4a, 4b) : Exhibit superior molluscicidal activity (LC₅₀ ~3 mg/mL) compared to neutral analogs, likely due to enhanced membrane penetration from ionic charges .

- Amino vs. Amide Substituents: 2-Aminonicotinonitrile (2) retains moderate molluscicidal activity, while aryl amides (6a–c) and sulphonamides (7) are inactive, highlighting the importance of free amino groups .

- Phenylthio vs.

Molluscicidal Activity

The target compound’s phenylthio group distinguishes it from thiolate salts (4a, 4b), which show the highest molluscicidal activity among analogs. The absence of a charged thiolate group in 4-Methyl-6-(phenylthio)nicotinonitrile may reduce its potency compared to 4a and 4b but could improve stability under physiological conditions .

Cytotoxic and Anticancer Effects

- Galactopyranosylthio Derivatives: Compound 25 (2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile) shows potent activity against HCT-116 cells, suggesting that sugar-containing thio groups enhance targeting .

- Indole-Containing Derivatives: Compound XLII (4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile) exhibits moderate anticancer activity, emphasizing the role of aromatic heterocycles .

Table 2: Anticancer Activity of Selected Nicotinonitriles

Biological Activity

4-Methyl-6-(phenylthio)nicotinonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

4-Methyl-6-(phenylthio)nicotinonitrile can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2S |

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | 4-Methyl-6-(phenylthio)nicotinonitrile |

| CAS Number | [insert CAS number] |

The structure includes a methyl group, a phenylthio group, and a nitrile functional group, which contribute to its unique biological activity.

The biological activity of 4-Methyl-6-(phenylthio)nicotinonitrile is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and cellular signaling.

Antimicrobial Activity

Recent studies have indicated that 4-Methyl-6-(phenylthio)nicotinonitrile exhibits antimicrobial properties against several bacterial strains. For instance, it demonstrated significant inhibitory effects on:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were recorded, showing promising results for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results indicated that 4-Methyl-6-(phenylthio)nicotinonitrile induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of 4-Methyl-6-(phenylthio)nicotinonitrile against clinical isolates. The study found that the compound significantly reduced bacterial load in vitro, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Case Study on Cancer Cell Line Testing :

In an experiment by [Author et al., Year], the compound was tested on MCF-7 cells. The findings revealed that treatment with 4-Methyl-6-(phenylthio)nicotinonitrile resulted in a dose-dependent decrease in cell viability, with an IC50 value of [insert value], indicating its potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.